Metabolic Stability and Lipophilicity: C5-Methyl vs. Unsubstituted 1-Azabicyclo[2.2.1]heptan-3-one
The C5-methyl substituent in 5-methyl-1-azabicyclo[2.2.1]heptan-3-one confers differentiated lipophilicity and metabolic stability relative to the unsubstituted parent scaffold (1-azabicyclo[2.2.1]heptan-3-one, CAS 21472-89-9) . The lactam ring structure resists hepatic oxidative metabolism, while the methyl group at the bridgehead position further enhances lipophilicity . This combination is predicted to improve blood-brain barrier penetration and extend half-life in CNS-targeting applications .
| Evidence Dimension | Metabolic stability and lipophilicity (LogP) enhancement |
|---|---|
| Target Compound Data | C5-methyl substitution enhances lipophilicity and metabolic stability (qualitative vendor report) |
| Comparator Or Baseline | Unsubstituted 1-azabicyclo[2.2.1]heptan-3-one (CAS 21472-89-9): lower LogP, potentially reduced metabolic stability |
| Quantified Difference | Quantitative LogP or intrinsic clearance values not reported in available sources |
| Conditions | Inferred from class behavior of lactam-containing bridged piperidines |
Why This Matters
For CNS drug discovery programs, enhanced metabolic stability and BBB penetration are critical determinants of in vivo efficacy; procurement decisions should favor the methyl-substituted variant when improved brain exposure is required.
